molecular formula C13H13ClN2O2 B11716452 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one

5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one

Cat. No.: B11716452
M. Wt: 264.71 g/mol
InChI Key: ADXSZDADOMCGFI-UHFFFAOYSA-N
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Description

5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one is a heterocyclic compound with a pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one typically involves the condensation of 4-methoxybenzyl chloride with 3-methylpyrazin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized pyrazinone derivatives.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of substituted pyrazinone derivatives with various functional groups.

Scientific Research Applications

5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one: shares structural similarities with other pyrazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-9-13(17)16(8-12(14)15-9)7-10-3-5-11(18-2)6-4-10/h3-6,8H,7H2,1-2H3

InChI Key

ADXSZDADOMCGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN(C1=O)CC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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